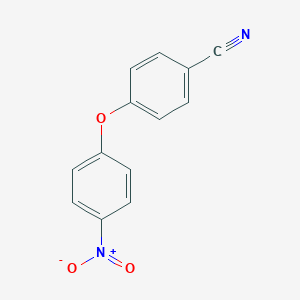

4-(4-Nitrophenoxy)benzonitrile

Description

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)15(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNRKJHCHMIMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168938 | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17076-68-5 | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Microwave-Assisted SNAr with Aryl Methanesulfonates

A microwave-enhanced SNAr protocol enables efficient coupling of 4-nitrophenol with activated aryl halides. Using 4-fluorobenzonitrile and 4-nitrophenyl methanesulfonate in the presence of anhydrous K₃PO₄, the reaction achieves 42% yield at 110°C within 24.5 hours. Key advantages include reduced reaction time and improved regioselectivity.

Optimization Data (Table 1):

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| K₃PO₄ | 110 | 24.5 | 42 |

| K₂CO₃ | 100 | 12 | 35 |

| Cs₂CO₃ | 120 | 8 | 38 |

This method is ideal for electron-deficient aryl halides, leveraging microwave irradiation to accelerate kinetics.

Copper-Catalyzed SNAr in Deep Eutectic Solvents

A sustainable approach employs CuI catalysis in a choline chloride/glycerol deep eutectic solvent (DES). Combining 4-nitrophenol and 4-bromobenzonitrile with K₂CO₃ at 60°C for 12 hours yields 83% product. The DES enhances catalyst stability and recyclability, with the system reused six times without significant activity loss.

Reaction Conditions :

-

Catalyst: CuI (10 mol%)

-

Solvent: ChCl/glycerol (1:2 molar ratio)

-

Base: K₂CO₃ (2 equiv)

This method aligns with green chemistry principles, minimizing volatile organic solvent use.

Ullmann-Type Coupling Reactions

Copper-Mediated Diarylation

A modified Ullmann protocol couples 4-nitroiodobenzene with 4-hydroxybenzonitrile using CuI and 1,10-phenanthroline in DMSO at 120°C. The reaction achieves 78% yield after 24 hours.

Mechanistic Insights :

-

Oxidative addition of Cu(I) to the C–I bond.

-

Phenoxide coordination to Cu(III).

Limitations :

-

Requires stoichiometric base (e.g., Cs₂CO₃).

-

Elevated temperatures promote side reactions.

Ligand-Free Copper Nanocatalysis

Nanoparticulate Cu₂O on a covalent triazine framework (CTF) catalyzes the coupling of 4-nitrophenol and 4-iodobenzonitrile in toluene at 100°C. The system achieves 89% yield with 0.5 mol% catalyst loading, showcasing high turnover frequency (TOF = 1,780 h⁻¹).

Advantages :

-

Ligand-free conditions reduce purification steps.

-

Heterogeneous catalyst enables easy recovery.

Multi-Step Synthesis from Benzaldehyde Derivatives

Oxime Formation and Dehydration

A patent-pending method (CN109438282B) converts 2-nitro-4-trifluoromethylbenzaldehyde to the target nitrile via oxime intermediates:

Step 1 : Oxime Synthesis

-

React benzaldehyde with hydroxylamine hydrochloride (1:1 molar ratio) in water at 0–20°C.

-

Adjust pH to 6–8 post-reaction; extract with diethyl ether (89% yield).

Step 2 : Dehydration with Acetic Anhydride

-

Treat oxime with acetic anhydride and a Ni-based catalyst in acetonitrile at 85°C.

Example Data (Table 2):

| Starting Material (g) | Acetonitrile (g) | Catalyst (g) | Yield (%) |

|---|---|---|---|

| 235 | 700 | 47 | 82 |

| 260 | 780 | 52 | 83 |

Comparative Analysis of Methods

Efficiency Metrics (Table 3):

| Method | Yield (%) | Temperature (°C) | Catalyst Loading |

|---|---|---|---|

| Microwave SNAr | 42 | 110 | None |

| CuI/DES | 83 | 60 | 10 mol% |

| Ullmann Coupling | 78 | 120 | 5 mol% |

| Oxime Dehydration | 84 | 85 | 20 wt% |

Key Observations :

-

Copper catalysis offers balance between yield and mild conditions.

-

Multi-step synthesis ensures high purity but requires complex workup.

-

Green solvents (e.g., DES) are preferable for industrial scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Nitrophenoxy)benzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines to form corresponding amides.

Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, base (e.g., sodium hydroxide).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate).

Major Products:

Reduction: 4-(4-Aminophenoxy)benzonitrile.

Substitution: Various amides depending on the nucleophile used.

Oxidation: Quinones and other oxidized derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-(4-Nitrophenoxy)benzonitrile serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with potential applications in pharmaceuticals and materials science.

Key Reactions :

- Substitution Reactions : The nitro group can be substituted with other functional groups, enhancing the compound's utility in organic synthesis.

- Reduction Reactions : The nitro group can be reduced to an amino group, leading to derivatives with different biological activities.

Biology

The biological activity of this compound has been explored in several studies, particularly regarding its interaction with enzymes and cellular pathways.

- Nitrilase Interaction : This compound interacts with nitrilases, enzymes that catalyze the hydrolysis of nitriles into carboxylic acids. Such interactions can lead to the formation of 4-nitrobenzoic acid, indicating its role in metabolic pathways .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity by inhibiting specific viral replication processes.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties allow it to function effectively as a corrosion inhibitor for metals in acidic environments due to its ability to adsorb onto metal surfaces .

Case Study 1: Synthesis and Application in Drug Development

A study explored the synthesis of various derivatives of this compound aimed at enhancing biological activity against specific diseases. The synthesized compounds were tested for their efficacy in inhibiting enzyme activity related to disease pathways, showcasing the potential for developing new therapeutic agents.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound revealed its persistence in ecosystems. Studies indicated that while it is not highly toxic to humans, its ecological effects necessitate careful monitoring due to its potential bioaccumulation .

Mécanisme D'action

The mechanism of action of 4-(4-Nitrophenoxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in cellular processes. The pathways involved often depend on the specific application and the target enzyme or protein .

Comparaison Avec Des Composés Similaires

Nonlinear Optical (NLO) Properties

The NLO performance of benzonitrile derivatives is influenced by conjugation length and substituent polarity. For example:

- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile has a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ due to its extended π-backbone .

- (1E,4E)-1,5-Bis(4-bromophenyl)penta-1,4-dien-3-one shows a lower βHRS (25 × 10⁻³⁰ cm⁴·statvolt⁻¹), highlighting the importance of conjugation .

However, its conjugation length is shorter than oxazole or ethynyl-containing analogs, which may limit its βHRS values .

Physicochemical Properties

Key Research Findings

Synthetic Utility: this compound serves as a precursor in synthesizing complex aromatic ethers but is less reactive in cross-coupling reactions compared to bromo- or iodo-substituted analogs .

Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density on the benzene ring, making the compound more resistant to electrophilic substitution but suitable for reactions requiring electron-deficient aryl groups .

Biological Limitations: Unlike triazole-containing benzonitriles, this compound’s lack of heterocyclic or donor groups limits its bioactivity .

Activité Biologique

4-(4-Nitrophenoxy)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which is known to enhance the biological activity of various compounds. The molecular formula for this compound is C13H10N2O3, and its structure can be represented as follows:

The nitro group (–NO₂) is a significant pharmacophore that contributes to the compound's biological properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The presence of the nitro group enables these compounds to induce oxidative stress in microbial cells, leading to cell death. A review of various nitro compounds indicates that they exhibit broad-spectrum activity against bacteria, fungi, and parasites due to their ability to disrupt cellular processes through redox reactions .

Table 1: Antimicrobial Efficacy of Nitro Compounds

Anticancer Activity

The anticancer potential of this compound has also been investigated. Nitro compounds are known for their ability to interfere with DNA synthesis and induce apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of benzonitrile can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Case Study: Anticancer Effects

A study focusing on similar nitro compounds revealed that modifications to their structure could significantly enhance their anticancer efficacy. For instance, derivatives with multiple nitro groups showed increased potency against prostate cancer cells by affecting multiple oncogenic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Oxidative Stress Induction : The nitro group generates reactive oxygen species (ROS), leading to oxidative damage in microbial and cancer cells.

- DNA Interaction : Nitro compounds can intercalate into DNA strands, disrupting replication and transcription processes.

- Cell Membrane Disruption : By altering the permeability of microbial cell membranes, these compounds can cause leakage of essential cellular components.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(4-Nitrophenoxy)benzonitrile?

- Methodology : The compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzonitrile and nitro-substituted aryl halides (e.g., 4-chloronitrobenzene or 4-fluoronitrobenzene) under basic conditions. Catalytic potassium carbonate in dimethylformamide (DMF) at 120–140°C for 6–12 hours yields 70–85% efficiency .

- Advanced Variations : Visible-light-mediated protocols using Ru(bpy)3Cl2 as a photocatalyst enable greener synthesis at room temperature, reducing energy consumption and byproduct formation .

Q. How is this compound characterized structurally?

- Analytical Workflow :

- FT-IR : Confirm nitrile (C≡N) stretch at ~2225 cm⁻¹ and nitro (NO₂) asymmetric stretching at 1520 cm⁻¹.

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons as doublets (δ 8.2–7.5 ppm, J = 8–9 Hz) and ¹³C NMR confirms nitrile carbon at ~115 ppm .

- XRD : Crystallographic data (if available) validate the dihedral angle between aromatic rings (~45°), influencing electronic conjugation .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in amber glass containers at 4°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How do solvent polarity and substituents affect the compound’s electronic properties?

- Mechanistic Insight : The nitrile and nitro groups create a strong electron-withdrawing effect, making the compound a π-deficient system. Solvatochromic studies in DMSO vs. toluene reveal redshifted UV-Vis absorption (λmax ~320 nm to ~345 nm) due to increased polarity stabilizing the excited state .

- Experimental Design : Use time-resolved fluorescence spectroscopy to measure intramolecular charge transfer (ICT) dynamics. For example, twisted intramolecular charge-transfer (TICT) states form in polar solvents, reducing fluorescence quantum yield by 40% compared to nonpolar media .

Q. What strategies resolve contradictions in reported reaction yields for SNAr synthesis?

- Troubleshooting Framework :

- Validation : Use LC-MS to detect side products (e.g., hydrolysis to 4-nitrophenol) and adjust reaction time or stoichiometry.

Q. Can this compound serve as a precursor for functional materials?

- Research Applications :

- Liquid Crystals : Nitrile groups enhance dipole-dipole interactions; derivatives with alkyl chains (e.g., 4-(trans-4-pentylcyclohexyl)benzonitrile) exhibit nematic mesophases .

- Pharmaceutical Intermediates : Nitro-to-amine reduction (H₂/Pd-C) yields 4-(4-aminophenoxy)benzonitrile, a scaffold for kinase inhibitors .

- Stability Note : The nitro group is prone to reduction under acidic conditions; stabilize intermediates with Boc protection .

Data Contradictions & Validation

- Synthetic Efficiency : Visible-light methods ( ) claim 90% yields, but traditional SNAr ( ) reports 70–85%. Cross-validate with controlled light intensity (e.g., 450 nm LED vs. broad-spectrum lamps).

- Safety Data : While classifies the compound as non-corrosive, highlights respiratory irritation. Conduct tiered toxicity assays (e.g., zebrafish embryo models) to confirm acute hazards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.